

Foundational Research on the Antimicrobial Effects of Burow's Solution: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Otic Domeboro*

Cat. No.: *B1261238*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Burow's solution, a venerable topical preparation of aluminum acetate, has a long history of clinical use for various skin and ear conditions, largely attributed to its astringent and antimicrobial properties.^[1] This technical guide delves into the foundational research that substantiates the antimicrobial effects of Burow's solution. It provides a comprehensive overview of its spectrum of activity, mechanism of action, and the quantitative data supporting its efficacy. Detailed experimental protocols for key antimicrobial assays are presented, alongside visual representations of experimental workflows and the proposed mechanism of action, to facilitate further research and development in this area.

Introduction

Burow's solution, an aqueous solution of aluminum triacetate, has been utilized in clinical practice since the 19th century.^[2] Its primary components are aluminum acetate, which is formed from the reaction of aluminum sulfate and calcium acetate, and acetic acid, resulting in an acidic pH.^{[2][3]} While its clinical efficacy in treating conditions like otitis externa and chronic suppurative otitis media is well-documented, a deeper understanding of its fundamental antimicrobial properties is crucial for its continued and optimized use, particularly in an era of increasing antibiotic resistance.^{[2][4]} This document synthesizes the core scientific findings on the antimicrobial effects of Burow's solution, providing a technical resource for the scientific community.

Antimicrobial Spectrum of Activity

Burow's solution exhibits a broad spectrum of antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[\[4\]](#)[\[5\]](#)[\[6\]](#) Its effectiveness has been demonstrated against clinically relevant organisms, including antibiotic-resistant strains.

Key Findings:

- Gram-Positive Bacteria: Effective against *Staphylococcus aureus* (including methicillin-resistant *S. aureus* - MRSA) and *Streptococcus pyogenes*.[\[6\]](#)[\[7\]](#)
- Gram-Negative Bacteria: Demonstrates activity against *Pseudomonas aeruginosa* and *Proteus mirabilis*.[\[2\]](#)[\[7\]](#)
- Fungi: Shows efficacy against *Candida albicans* and *Aspergillus* species.[\[2\]](#)[\[6\]](#)

Quantitative Antimicrobial Data

The antimicrobial efficacy of Burow's solution has been quantified through various in vitro assays, including time-kill studies, minimum inhibitory concentration (MIC) determination, and zone of inhibition assays.

Time-Kill Assays

Time-kill assays measure the rate at which an antimicrobial agent kills a microbial population. Studies have demonstrated the rapid bactericidal and fungicidal effects of Burow's solution.

Table 1: Summary of Time-Kill Assay Results for Burow's Solution

Microorganism	Concentration of Burow's Solution	Time to Eradication/Significant Reduction	Reference
Staphylococcus aureus	13%	All cells killed within 30 minutes	[2][8]
Pseudomonas aeruginosa	13%	Viable count reduced to $1/10^7$ CFU/ml within 60 minutes	[2][8]
Methicillin-resistant Staphylococcus aureus (MRSA)	Not specified	Disappeared within 20 minutes	[6]
Penicillin-resistant Streptococcus pneumoniae	Not specified	Disappeared within 20 minutes	[6]
Candida albicans	Not specified	Disappeared within 20 minutes	[6]
Aspergillus species	Not specified	Disappeared within 20 minutes	[6]
Gram-positive bacteria (general)	Modified Burow's Solution	Inactivated within 5 minutes (except Enterococcus spp.)	[4][5]
Gram-negative bacteria (general, incl. P. aeruginosa)	Modified Burow's Solution	Inactivated within 30 seconds	[4][5]

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration of Burow's Solution

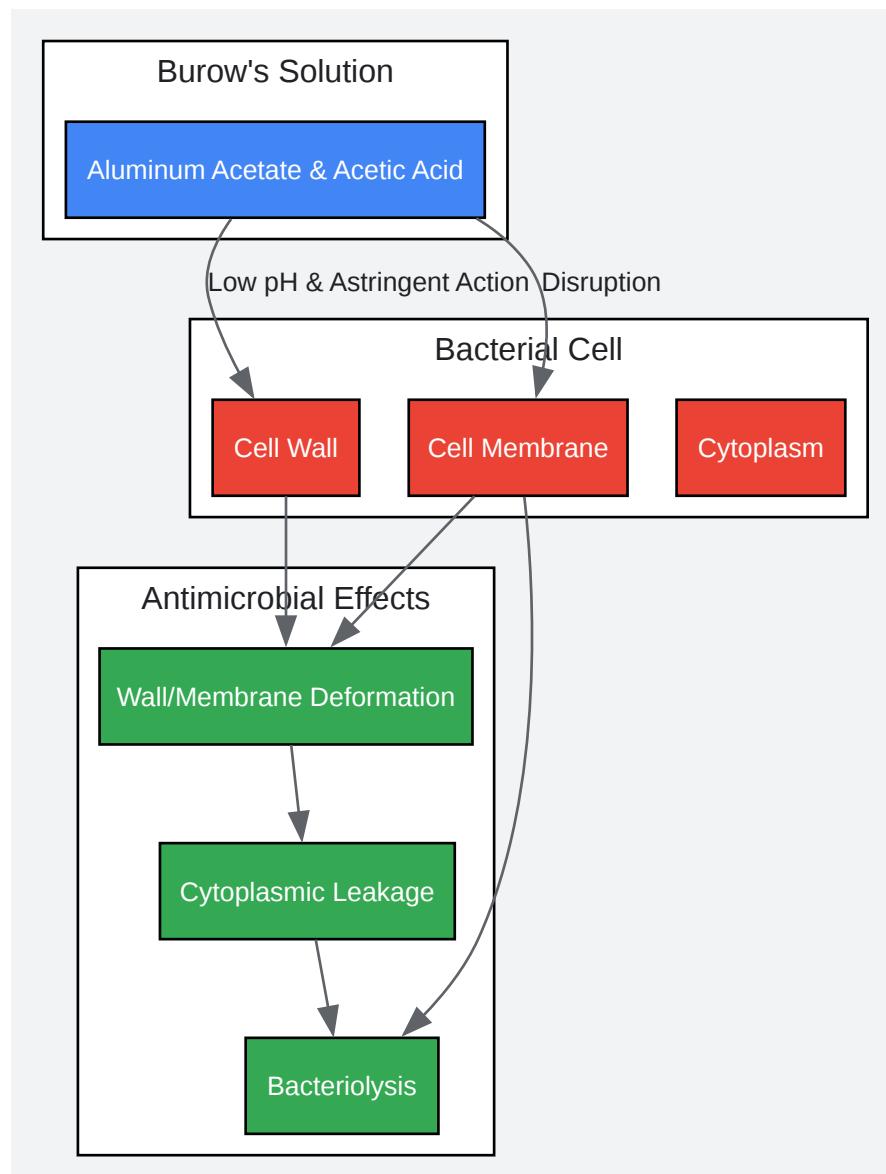
Microorganism	MIC Range (Dilution)	Reference
Commonly occurring bacteria in discharging ears	1:80 to 1:160	[9]

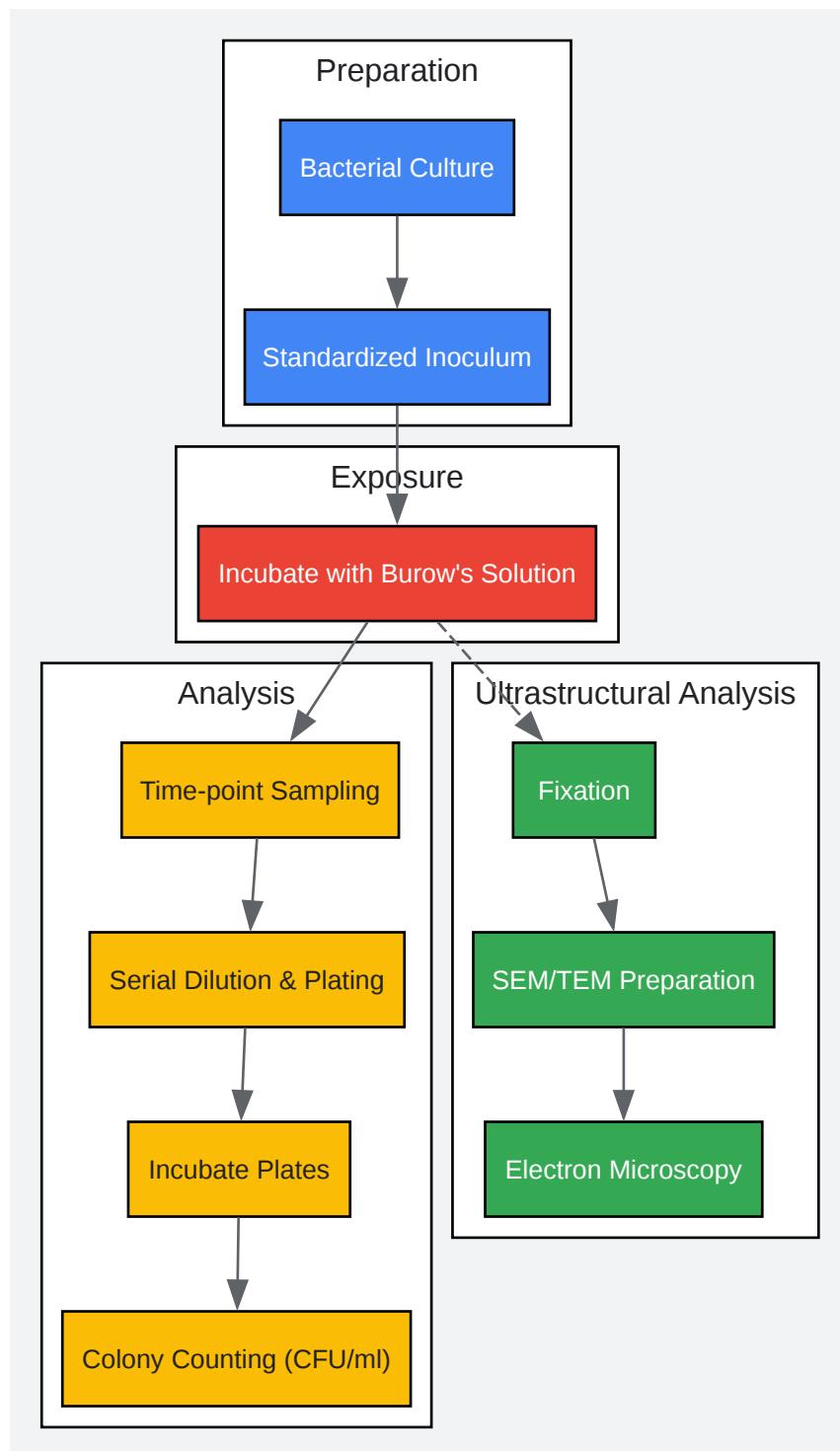
Zone of Inhibition Assays

This method assesses the antimicrobial activity by measuring the diameter of the zone where microbial growth is inhibited around a disk containing the antimicrobial agent.

Table 3: Zone of Inhibition Data for Burow's Solution

Microorganism	Agent	Average Zone of Inhibition (mm)	Reference
Pseudomonas aeruginosa	Burow's Solution (13%)	Significantly larger than acetic acid	[7]
Staphylococcus aureus	Burow's Solution (13%)	Significantly larger than acetic acid	[7]
Proteus mirabilis	Burow's Solution (13%)	Significantly larger than acetic acid	[7]
Streptococcus pyogenes	Burow's Solution (13%)	Significantly larger than acetic acid	[7]


Mechanism of Action


The antimicrobial activity of Burow's solution is believed to be multifactorial, primarily attributed to its acidic nature and the direct effects of aluminum acetate.[2] The mechanism does not appear to involve complex intracellular signaling pathways but rather a direct assault on the microbial cell structure.

Proposed Mechanisms:

- Acidic pH: The low pH of the solution (around 3.1) creates an unfavorable environment for microbial growth and can denature essential proteins and enzymes on the cell surface.[2]

- Aluminum Acetate Activity: Aluminum acetate is thought to exert an astringent effect, causing the precipitation of proteins and the contraction of tissues.[3] On a microbial level, this can lead to the disruption of the cell membrane and wall.
- Cell Wall and Membrane Damage: Ultrastructural studies using scanning and transmission electron microscopy have revealed significant damage to the bacterial cell wall and cytoplasmic membrane upon exposure to Burow's solution. Observed effects include undulating deformations of the cell wall, diluted cytoplasm, and cell membrane detachment, ultimately leading to bacteriolysis.[2][8]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimicrobial effects of Burow's solution on *Staphylococcus aureus* and *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. woah.org [woah.org]
- 3. biomerieux.com [biomerieux.com]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. apec.org [apec.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mlmmmedical.fr [mlmmmedical.fr]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- To cite this document: BenchChem. [Foundational Research on the Antimicrobial Effects of Burow's Solution: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1261238#foundational-research-on-the-antimicrobial-effects-of-burow-s-solution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com